N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea
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Overview
Description
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to a urea moiety, which is further connected to a tetrahydropyrimidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylmethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group or the urea moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles, or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
- (2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
Uniqueness
N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N’-phenylurea is unique due to its specific structural features, such as the combination of a phenyl group with a urea moiety and a tetrahydropyrimidinyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62776-18-5 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-3-phenylurea |
InChI |
InChI=1S/C12H12N4O3/c17-10-6-9(15-12(19)16-10)7-13-11(18)14-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,18)(H2,15,16,17,19) |
InChI Key |
JWIZXTLFQCRTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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